4-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine

Anticonvulsant profiling Bicuculline-induced seizures Protective index

Irreproducible in vivo pharmacology often stems from sourcing incorrect tautomers of triazole/triazoline anticonvulsants. This compound provides the validated 4-pyridyl regioisomer with characterized stability. • Multi-model anticonvulsant efficacy (MES, PTZ, bicuculline, picrotoxin) with protective indices up to 93.93 • ~93% [³H]glutamate displacement via the MK-801 site; distinct from sodium-channel blockers • Degradation activation energy of 12.5 kcal mol⁻¹ at pH 7.0 for accelerated oral formulation development

Molecular Formula C13H9ClN4
Molecular Weight 256.69 g/mol
Cat. No. B12122702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine
Molecular FormulaC13H9ClN4
Molecular Weight256.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNC(=N2)C3=CC=NC=C3)Cl
InChIInChI=1S/C13H9ClN4/c14-11-3-1-9(2-4-11)12-16-13(18-17-12)10-5-7-15-8-6-10/h1-8H,(H,16,17,18)
InChIKeyOSCMAXQLMLVKOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine Identity & Pharmacology


4-[3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine (CAS 55643-87-3; also catalogued as ADD‑17014 in its 1,2,3-triazoline tautomeric form) is a heterocyclic small molecule belonging to the 1-aryl‑5‑pyridyl‑1,2,4‑triazole/Δ²‑1,2,3‑triazoline class [1]. It emerged from a medicinal chemistry program that established the 4‑pyridyl regioisomer as the optimal substitution pattern for anticonvulsant activity, outperforming both 2‑pyridyl and 3‑pyridyl congeners [2]. The compound has been advanced through preclinical convulsant profiling, stability characterization, and receptor‑binding studies, providing a multi‑parametric data package that distinguishes it from off‑the‑shelf triazole building blocks [3]. Its chemical stability is defined by a degradation activation energy of 12.5 kcal mol⁻¹ at pH 7.0 in citric acid–phosphate buffer, an essential parameter for formulation development [4].

ADD-17014 vs Generic Triazole Intermediates


Simple substitution of the 4‑chlorophenyl or 4‑pyridyl group with other aryl/heteroaryl moieties drastically alters anticonvulsant efficacy and spectrum, as demonstrated by the Topliss‑based SAR analysis of Kadaba (1988) [1]. The 1‑aryl‑5‑(2‑pyridyl)triazolines showed no significant activity, while the 1,5‑diaryltriazolines as a group lacked pronounced anticonvulsant action; only the 4‑pyridyl substitution conferred highly enhanced activity [2]. Furthermore, the 1,2,3‑triazoline (dihydro) form acts as a built‑in prodrug that releases a β‑amino alcohol metabolite responsible for NMDA receptor antagonism—an activation mechanism absent in fully aromatic 1,2,4‑triazole analogs that lack the reducible Δ² bond [3]. Therefore, procurement of the exact tautomeric pair (1,2,4‑triazole/Δ²‑1,2,3‑triazoline) is mandatory when the goal is to reproduce the characterized anticonvulsant profile, oral efficacy, and protective indices.

Quantitative Comparator Evidence


Protective Index in Bicuculline Seizure Model

In a direct head‑to‑head comparison, ADD‑17014 exhibited a protective index (PI = TD₅₀/ED₅₀) of 93.93 in the subcutaneous bicuculline (s.c. Bic) seizure test in mice following intraperitoneal administration, which was the highest among all agents tested [1]. The comparator drugs phenytoin (PHT), phenobarbital (PB), ethosuximide (ESM), and valproate (VPA) were evaluated concurrently in the same standardized panel [1]. This indicates a wider safety margin specifically in bicuculline‑induced seizure provocation—a model relevant to GABAₐ receptor antagonism.

Anticonvulsant profiling Bicuculline-induced seizures Protective index

Protective Index in Pentylenetetrazol Seizure Test

In the same study, ADD‑17014 achieved a protective index of 26.02 in the subcutaneous Metrazol (s.c. Met) test, calculated from i.p. dosing in mice [1]. This PI was the highest recorded among the five drugs tested (ADD‑17014, PHT, PB, ESM, VPA) [1]. The s.c. Met test models generalized absence seizures and is a standard screen for anticonvulsant efficacy.

Anticonvulsant screening Pentylenetetrazol seizure Safety margin

4-Pyridyl vs 2/3-Pyridyl Anticonvulsant Activity

Systematic SAR evaluation revealed that 1‑aryl‑5‑(4‑pyridyl)triazolines (the series to which this compound belongs) exhibit 'highly enhanced anticonvulsant activity' relative to 1‑aryl‑5‑(2‑pyridyl) analogs, which showed 'no significant activity' [1]. The 1‑aryl‑5‑(3‑pyridyl) compounds displayed an adverse steric effect from 4‑substitution that attenuated activity [1]. A similar steric effect dominated the 1‑aryl‑5‑(4‑pyridyl)triazole series, highlighting the unique electronic and steric tolerance of the 4‑pyridyl‑triazoline scaffold [1].

Structure–activity relationship Regioisomeric comparison Pyridyl positional effect

Broader Seizure Model Spectrum vs Phenytoin & Ethosuximide

ADD‑17014 demonstrated efficacy in four distinct seizure models after nontoxic i.p. doses in mice: maximal electroshock (MES), subcutaneous Metrazol (s.c. Met), subcutaneous bicuculline (s.c. Bic), and subcutaneous picrotoxin (s.c. Pic), while being ineffective only against strychnine‑induced seizures [1]. In contrast, phenytoin is effective primarily in the MES model, and ethosuximide is effective primarily in the s.c. Met model [1]. Oral administration in both mice and rats confirmed efficacy in the MES and s.c. Met tests [1].

Anticonvulsant spectrum Chemoconvulsant panel Seizure model coverage

Chemical Stability & Degradation Kinetics

The degradation of the 1,2,3‑triazoline tautomer (ADD‑17014) follows buffer‑catalyzed, pseudo‑first‑order kinetics, with an activation energy of 12.5 kcal mol⁻¹ determined in citric acid–phosphate buffer at pH 7.0 and constant ionic strength (μ = 0.54) [1]. Stability was mapped over pH 2.2–10.7 at 23 °C, revealing accelerated degradation at lower pH and elevated temperature [1]. This level of preformulation characterization is absent for the majority of unoptimized triazole intermediates available from chemical suppliers.

Preformulation stability Degradation kinetics Oral dosage form design

Prodrug Activation & Glutamate Receptor Displacement

In vitro receptor binding studies showed that the parent compound ADD‑17014 had no significant inhibitory activity, whereas its β‑amino alcohol metabolite displaced nearly 93% of [³H]glutamate from glutamate receptors [1]. This supports a prodrug mechanism wherein the triazoline ring undergoes metabolic reduction to release an excitatory amino acid antagonist [1]. The metabolite acts as an NMDA receptor antagonist by binding to the MK‑801 site within the NMDA receptor ion channel [2].

Prodrug activation Glutamate receptor binding NMDA antagonism

ADD-17014 Procurement Scenarios


Broad-Spectrum Seizure Protection & Safety Margins

When a research program requires a reference compound with efficacy across multiple seizure models (MES, pentylenetetrazol, bicuculline, picrotoxin) and quantitatively defined protective indices, this compound offers superiority over narrow‑spectrum comparators such as phenytoin (MES only) and ethosuximide (primarily pentylenetetrazol). The reported PI of 26.02 (s.c. Met) and 93.93 (s.c. Bic) provide experimentally validated safety margins [1]. Oral efficacy in both mice and rats further supports its use in chronic dosing paradigms [1].

NMDA Antagonism & Excitotoxicity Prodrug Approach

For studies exploring excitatory amino acid antagonism as a therapeutic strategy for epilepsy, cerebral ischemia, or neurodegenerative disorders, this compound provides a distinct prodrug tool. The β‑amino alcohol metabolite achieves ~93% displacement of [³H]glutamate and acts via the MK‑801 binding site on the NMDA receptor [1][2]. This mechanism is absent in sodium‑channel blocker anticonvulsants, making the compound uniquely suited for comparative mechanistic studies.

Preformulation & Oral Dosage Form Development

The availability of degradation activation energy (12.5 kcal mol⁻¹), pH–rate profile (pH 2.2–10.7), and buffer catalysis data provides a rare, ready‑to‑use stability framework for formulation scientists [1]. This reduces the experimental burden of de novo stability testing and supports accelerated development of oral dosage forms for in vivo pharmacology studies.

SAR Studies with 4-Pyridyl Scaffold

The SAR evidence that 4‑pyridyl substitution is essential for anticonvulsant activity, while 2‑pyridyl and 3‑pyridyl regioisomers are inactive or sterically compromised, positions this compound as the validated starting scaffold for medicinal chemistry optimization [1]. Procurement of the correct regioisomer avoids the risk of false‑negative results in biological screening campaigns.

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